N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide: is a complex organic compound with a unique structure that combines elements of sulfonamide and pyridazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-ethyl-3-methylphenylamine to form an intermediate. This intermediate is then reacted with 6-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The pyridazine ring can also participate in binding interactions, potentially affecting various biological pathways.
Comparison with Similar Compounds
- N-ethyl-4-methylbenzenesulfonamide
- N-ethyl-3-methylphenylbenzenesulfonamide
- 6-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde
Uniqueness: N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide is unique due to its combination of sulfonamide and pyridazine structures. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-ethyl-4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H23N3O3S/c1-4-24(19-7-5-6-15(2)12-19)28(26,27)20-10-8-17(9-11-20)14-18-13-16(3)22-23-21(18)25/h5-13H,4,14H2,1-3H3,(H,23,25) |
InChI Key |
MGHBEUDDPHJUTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.